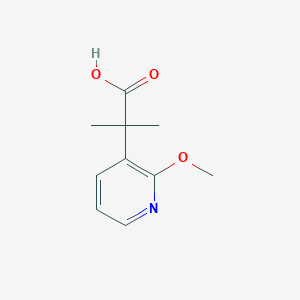

2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid is a branched-chain carboxylic acid featuring a pyridine ring substituted with a methoxy group at the 2-position and linked to the α-carbon of a 2-methylpropanoic acid core. This structure combines a heterocyclic aromatic system with a sterically hindered carboxylic acid, which may influence its physicochemical properties (e.g., solubility, metabolic stability) and pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. In this method, a halopyridine is treated with a metal reagent (such as lithium or magnesium) to form an organometallic intermediate, which is then reacted with a boron reagent to yield the desired product .

Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. This approach allows for the formation of the boronic acid derivative, which can be further functionalized to obtain the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction produces piperidine derivatives. Substitution reactions result in various functionalized pyridine derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid serves as a building block for synthesizing complex organic molecules. It is utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. The compound's unique structure allows for various chemical reactions, including:

- Oxidation : Converting the compound into pyridine N-oxides.

- Reduction : Transforming the pyridine ring into piperidine derivatives.

- Substitution : Facilitating electrophilic and nucleophilic substitution reactions to introduce different functional groups onto the pyridine ring.

Biology

Research has indicated that this compound possesses potential biological activities , particularly in antimicrobial and anticancer research. Studies have focused on its interactions with specific molecular targets and pathways, such as:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which is crucial for developing new therapeutic agents.

- Antimicrobial Properties : Investigations into its effectiveness against various pathogens have shown promising results, suggesting its potential use in treating infections.

- Anticancer Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against cancer cell lines, warranting further exploration for cancer therapy.

Medicine

The medicinal applications of this compound are still under investigation. Ongoing research aims to explore its potential as a pharmacological tool in drug development. Its unique chemical properties may lead to the discovery of new drugs targeting specific diseases or conditions.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications in chemical manufacturing processes.

Case Study: Antimicrobial Activity

One notable study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited significant inhibition of bacterial growth at specific concentrations, indicating its potential as a new antimicrobial agent.

Research on Anticancer Properties

Another study focused on the anticancer effects of this compound on breast cancer cell lines. The findings revealed that treatment with varying concentrations led to reduced cell viability and induced apoptosis in cancer cells, suggesting its potential role as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share the 2-methylpropanoic acid core but differ in substituents:

Physicochemical Properties

- Molecular Weight: Pyridine analogs (e.g., ~220–250 g/mol) are typically heavier than phenyl analogs (e.g., 194.23 g/mol for 2-(4-methoxyphenyl)-2-methylpropanoic acid ).

- Solubility: Pyridine rings enhance aqueous solubility compared to purely aromatic substituents due to nitrogen’s polarity. For example, 2-(2-methoxyphenyl)-2-methylpropanoic acid has a boiling point of ~318°C , while pyridine analogs may exhibit lower melting points.

- Metabolic Stability : Pyridine’s electron-withdrawing effects may reduce oxidative metabolism compared to methoxyphenyl groups, which are prone to demethylation .

Pharmacological Activity

- Hypolipidemic Effects: Bezafibrate (a phenoxy analog) reduces serum triglycerides by 43% and cholesterol by 20–25% via PPARα activation .

- Enzyme Binding : The pyridine ring’s nitrogen may interact with catalytic residues in enzymes (e.g., acetyl-CoA carboxylase), enhancing inhibitory activity compared to phenyl analogs .

Research Findings and Data Tables

Table 1: Physicochemical Comparison

Table 2: Pharmacological Activity

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-(2-methoxypyridin-3-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H13NO3/c1-10(2,9(12)13)7-5-4-6-11-8(7)14-3/h4-6H,1-3H3,(H,12,13) |

InChI Key |

CPVBNZHCNZBKBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(N=CC=C1)OC)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.